An In-depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acrylate (CAS 7328-17-8)
An In-depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acrylate (CAS 7328-17-8)
Executive Summary and Substance Disambiguation
This technical guide provides a comprehensive overview of 2-(2-Ethoxyethoxy)ethyl acrylate, a versatile monofunctional acrylate monomer. It is critical to note a common point of confusion regarding its nomenclature and registration. The topic "ethyl 2-ethoxy acrylate" and the associated CAS number 22121-86-4 provided for this guide do not correspond to a well-documented substance in major chemical databases. The scientifically recognized and commercially significant compound that closely matches this naming convention is 2-(2-Ethoxyethoxy)ethyl acrylate , registered under CAS Number 7328-17-8 .[1][2] This document will therefore focus exclusively on this latter substance, referred to by its common abbreviation, EOEOEA.
EOEOEA is distinguished by its unique combination of a reactive acrylate group and a flexible, hydrophilic ethoxyethoxy side chain. This structure imparts a valuable set of properties, including low viscosity, excellent dilution capabilities, and the ability to enhance flexibility, adhesion, and weather resistance in polymeric systems.[2][3] Its primary applications are in radiation-curable materials such as UV coatings, inks, and adhesives.[3][4] Furthermore, its biocompatibility and hydrophilicity are driving emerging research into advanced biomedical applications, including the synthesis of hydrogels for drug delivery and tissue engineering scaffolds.[3] This guide will delve into its chemical and physical properties, reactivity, synthesis, applications, and critical safety protocols.
Chemical Identity and Molecular Structure
EOEOEA is an ester of acrylic acid and diethylene glycol monoethyl ether. The presence of the ether linkages is central to its characteristic properties.
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IUPAC Name: 2-(2-ethoxyethoxy)ethyl prop-2-enoate
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Common Synonyms: Di(ethylene glycol) ethyl ether acrylate, Carbitol acrylate, EOEOEA, EEEA[1][5]
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Molecular Formula: C₉H₁₆O₄[1]
Caption: Molecular Structure of 2-(2-Ethoxyethoxy)ethyl Acrylate.
Physicochemical and Thermal Properties
EOEOEA is a colorless to pale yellow liquid with a mild, characteristic acrylic ester odor.[1][6] Its low volatility and moderate viscosity make it suitable for a range of industrial applications.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Odor | Mild acrylic ester odor | [2][6] |
| Boiling Point | 230-235 °C; 95 °C at 5 mmHg | [2][6] |
| Density | 1.016 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.439 | [2][6] |
| Viscosity | ~6 cP at 25 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Water Solubility | 124-146 g/L at 20°C | [2] |
| LogP (Octanol/Water Partition Coeff.) | 1.105 - 1.2 | [2] |
Reactivity and Polymerization Behavior
The reactivity of EOEOEA is dominated by the acrylate functional group, which readily undergoes polymerization via free-radical mechanisms. This reaction is the foundation of its utility in coatings and adhesives.
Free-Radical Polymerization
Exposure to initiators, such as those generated by UV light (photoinitiators) or heat (thermal initiators), triggers the polymerization of the vinyl group. This process converts the liquid monomer into a solid polymer network.[4] Because it is a monofunctional monomer, it forms linear polymer chains when polymerized alone. However, it is most commonly used as a comonomer or reactive diluent.
Causality in Application:
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Reactive Diluent: EOEOEA's low viscosity is crucial for reducing the viscosity of thick oligomer formulations (e.g., urethane or epoxy acrylates) without the need for non-reactive solvents.[3][4] During curing, it incorporates directly into the polymer backbone, minimizing Volatile Organic Compound (VOC) emissions and contributing to the final film properties.
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Flexibility and Adhesion: The ethoxyethoxy side chain acts as an internal plasticizer. The ether linkages provide rotational freedom, which translates to enhanced flexibility and toughness in the cured polymer.[3][6] This flexibility is vital for coatings on non-rigid substrates. The polarity of the ether groups also promotes adhesion to a variety of substrates.[3]
Caption: Workflow of UV-initiated free-radical polymerization of EOEOEA.
Synthesis and Manufacturing Overview
Commercial synthesis of acrylate esters is typically achieved through direct esterification. In the case of EOEOEA, this involves the reaction of acrylic acid with diethylene glycol monoethyl ether (also known as Carbitol).
Experimental Protocol: Conceptual Esterification This protocol outlines the general principles of direct esterification, a common industrial synthesis method.
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Reactor Charging: A stirred reactor is charged with diethylene glycol monoethyl ether, an excess of acrylic acid (to shift the equilibrium), and an acid catalyst (e.g., sulfuric acid).[7]
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Inhibitor Addition: A polymerization inhibitor, such as phenothiazine or the monomethyl ether of hydroquinone (MEHQ), is added to prevent premature polymerization of the acrylic acid and the final product at elevated temperatures.[7][8]
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Reaction and Water Removal: The mixture is heated under reduced pressure. The water produced during the esterification reaction is continuously removed as an azeotrope with the excess alcohol or a suitable solvent, driving the reaction to completion.[7]
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Neutralization and Washing: After the reaction, the crude mixture is cooled and washed with an alkaline solution (e.g., sodium hydroxide solution) to neutralize the acid catalyst and remove unreacted acrylic acid. This is followed by washing with water to remove salts.[7]
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Purification: The final product is purified by vacuum distillation to remove residual starting materials and byproducts, yielding high-purity EOEOEA.
Caption: Simplified workflow for the synthesis of EOEOEA.
Core Industrial and Research Applications
EOEOEA's unique properties make it a valuable component in a wide array of fields, from traditional industrial coatings to cutting-edge biomedical research.
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Radiation-Curable Materials: This is the primary application area.[3] In UV and electron-beam (EB) cured coatings, inks, and adhesives, EOEOEA serves as a reactive diluent that enhances adhesion to substrates like wood, plastic, and paper while reducing shrinkage during the curing process.[3] Specific uses include wood coatings, PVC coatings, and various printing inks (offset, flexographic, screen printing).[3]
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Specialty Polymer Synthesis: It is used as a functional comonomer to synthesize acrylic resins with tailored properties. By copolymerizing EOEOEA with other monomers, properties such as hydrophilicity, flexibility, and thermal stability can be precisely controlled.[3][6]
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Biomedical Hydrogels: The excellent biocompatibility and hydrophilicity of EOEOEA make it a promising monomer for creating hydrogels.[3] These cross-linked polymer networks can absorb large amounts of water and are being researched for applications as drug-release carriers and as 3D scaffolds to support cell growth in tissue engineering.[3]
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Adhesives and Sealants: It is used as a monomer in the production of adhesives, including pressure-sensitive adhesives (PSAs), where it contributes to tackiness and peel strength.[6] Its flexibility is key to ensuring a durable bond.
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Textile Finishing: EOEOEA can be incorporated into textile treatment formulations to impart properties like wrinkle resistance and water repellency.[6]
Environmental, Health, and Safety (EHS) Profile
Proper handling of EOEOEA is essential due to its potential health effects. It is classified as a skin and eye irritant and a skin sensitizer.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9][10] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [9][10] |
| Skin Sensitization | Category 1 / 1A | H317: May cause an allergic skin reaction | [9][10][11] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | [2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [2] |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | [2] |
Handling and Personal Protective Equipment (PPE)
A self-validating protocol for handling EOEOEA involves a multi-layered approach to minimize exposure.
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Engineering Controls: Handle only in well-ventilated areas, preferably using a local exhaust ventilation system (fume hood) to prevent vapor inhalation.[10] Safety showers and eyewash stations must be readily accessible.[10]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical splash goggles. A face shield is recommended if splashing is possible.[10]
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Hand Protection: Wear protective gloves, such as nitrile gloves (>0.5 mm thickness). Natural rubber gloves are not recommended. Inspect gloves before use and dispose of contaminated gloves properly.[10][11]
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Skin/Body Protection: Wear appropriate chemical-resistant clothing (e.g., lab coat, apron) to prevent skin contact.[10][11]
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[11]
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-
Hygiene Practices: Wash hands thoroughly after handling.[9][11] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[10]
Storage and Stability
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Storage Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[10][11] The recommended storage temperature is typically below 32°C.[10]
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Inhibitor Maintenance: EOEOEA is stabilized with an inhibitor (like MEHQ) to prevent spontaneous polymerization.[5] It is crucial that the container maintains a headspace of air (oxygen) to support the function of the inhibitor.[11] Avoid storage under inert atmospheres like nitrogen. The typical shelf life is around 6 months, and inhibitor levels should be monitored if stored for longer periods.[11]
Spectroscopic Data
Spectroscopic analysis is essential for quality control and structural confirmation of EOEOEA. While a full analysis is beyond the scope of this guide, representative data is available through various databases. For instance, Fourier-transform infrared (FTIR) spectroscopy is a key technique. The FTIR spectrum of EOEOEA will prominently feature:
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A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹.
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C=C stretching from the acrylate group around 1620-1640 cm⁻¹.
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A strong C-O-C stretching band from the ether linkages around 1100-1200 cm⁻¹.
Researchers can access reference spectra from specialized databases such as SpectraBase for verification purposes.[12]
References
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2-Ethoxyethoxy Ethyl Acrylate Supplier | 7328-17-8 - RIVERLAND TRADING. (n.d.). Retrieved from [Link]
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CHLUMICRYL® EOEOEA Monomer / 2-(2-Ethoxyethoxy)ethyl acrylate CAS 7328-17-8. (n.d.). Retrieved from [Link]
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Safety Data Sheet EM211/EOEOEA Revision 4. (2020, August 3). Redox. Retrieved from [Link]
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2-Ethoxyethyl acrylate | C7H12O3 | CID 7827 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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China 2-(2-Ethoxyethoxy)ethyl Acrylate Manufacturers Suppliers Factory - Senfeida. (n.d.). Retrieved from [Link]
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Safety Data Sheet - Scientific Polymer Products, Inc. (2017, August 8). Retrieved from [Link]
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SAFETY DATA SHEET - SigmaAldrich.cn. (2025, October 8). Retrieved from [Link]
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2-Ethylhexyl Acrylate Safety Data Sheet. (2023, February 3). The Dow Chemical Company. Retrieved from [Link]
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European Union Risk Assessment Report: 2-Ethylhexyl Acrylate. (n.d.). JRC Publications Repository. Retrieved from [Link]
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2-Ethoxyethyl acrylate - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
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Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity - IJFMR. (2025, July 15). Retrieved from [Link]
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ETHYL ACRYLATE | Occupational Safety and Health Administration. (2020, December 28). Retrieved from [Link]
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2-(2-Ethoxyethoxy)ethyl acrylate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
- US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents. (n.d.).
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